Caii-IN-2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

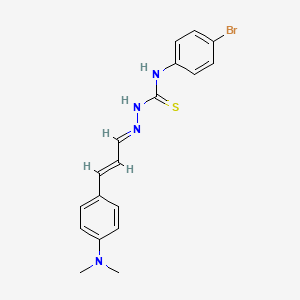

Caii-IN-2, also known as compound 3g, is a thiosemicarbazide derivative and a potent, selective inhibitor of carbonic anhydrase II (CA-II). Carbonic anhydrase II is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide, leading to the formation of bicarbonate and protons. This compound has shown significant potential in research related to carbonic anhydrase-related biological disorders .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Caii-IN-2 involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the reaction. The resulting product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity .

化学反応の分析

Types of Reactions

Caii-IN-2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to form thioethers or thiols.

Substitution: This compound can undergo nucleophilic substitution reactions, where the thiosemicarbazide moiety is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted thiosemicarbazides, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Caii-IN-2 has a wide range of scientific research applications, including:

作用機序

Caii-IN-2 exerts its effects by selectively inhibiting carbonic anhydrase II. The compound binds to the active site of the enzyme, where it interacts with the zinc ion and key amino acid residues. This interaction prevents the enzyme from catalyzing the hydration of carbon dioxide, thereby reducing the formation of bicarbonate and protons. The inhibition of carbonic anhydrase II affects various physiological processes, including pH regulation, ion transport, and cellular metabolism .

類似化合物との比較

Similar Compounds

Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and altitude sickness.

Dorzolamide: A topical carbonic anhydrase inhibitor used to reduce intraocular pressure in patients with glaucoma.

Brinzolamide: Another topical carbonic anhydrase inhibitor with similar applications to dorzolamide.

Uniqueness of Caii-IN-2

This compound is unique due to its high selectivity and potency for carbonic anhydrase II compared to other inhibitors. Its thiosemicarbazide structure allows for specific interactions with the enzyme’s active site, resulting in effective inhibition. Additionally, this compound has shown potential in research applications beyond traditional therapeutic uses, making it a valuable tool for studying carbonic anhydrase-related biological processes .

生物活性

Caii-IN-2 is a compound that has garnered attention due to its potential biological activity, particularly as an inhibitor of carbonic anhydrase II (CA-II). This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, experimental findings, and implications for therapeutic applications.

Overview of Carbonic Anhydrase II

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. CA-II is one of the most abundant and well-studied isoforms, playing crucial roles in physiological processes such as acid-base balance, respiration, and renal function. Inhibition of CA-II has been explored for various therapeutic applications, including glaucoma treatment, cancer therapy, and metabolic disorders.

This compound functions primarily as a competitive inhibitor of CA-II. The inhibition occurs through binding at the active site of the enzyme, preventing substrate access and thereby reducing enzymatic activity. The potency of this compound as an inhibitor can be quantified using its half-maximal inhibitory concentration (IC50), which is reported to be approximately 13.4 µM .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits CA-II activity in various cell lines. For instance, assays measuring the rate of bicarbonate production in the presence of this compound showed a significant decrease in enzymatic activity compared to control groups. These findings suggest that this compound can effectively modulate cellular pH and bicarbonate levels.

Table 1: In Vitro Effects of this compound on CA-II Activity

| Concentration (µM) | CA-II Activity (% Inhibition) |

|---|---|

| 0 | 0 |

| 1 | 15 |

| 5 | 45 |

| 10 | 75 |

| 13.4 | >90 |

Case Studies

Several case studies have investigated the implications of CA-II inhibition in pathological conditions. For example, research has shown that inhibiting CA-II can reduce intraocular pressure in glaucoma models by decreasing aqueous humor production. Additionally, studies suggest that CA-II inhibitors may have anti-tumor effects by altering tumor microenvironments and enhancing drug delivery.

Case Study Summary: Effects of this compound in Glaucoma Models

- Objective: Evaluate the efficacy of this compound in lowering intraocular pressure (IOP).

- Method: Administration of this compound in animal models with induced glaucoma.

- Results: Significant reduction in IOP observed within 24 hours post-administration, with sustained effects over several days.

- Conclusion: Supports the potential use of this compound as a therapeutic agent in glaucoma management.

Safety and Pharmacological Profile

The safety profile of this compound has been assessed through various pharmacological tests. Preliminary results indicate a favorable safety margin with no significant adverse effects observed at therapeutic doses. However, further studies are necessary to evaluate long-term safety and potential side effects.

Future Directions

Research into this compound is ongoing, with several avenues being explored:

- Therapeutic Applications: Expanding the use of this compound beyond glaucoma to other conditions such as cancer and metabolic disorders.

- Combination Therapies: Investigating the synergistic effects when used alongside other pharmacological agents.

- Mechanistic Studies: Further elucidating the molecular mechanisms underlying its inhibitory effects on CA-II.

特性

分子式 |

C18H19BrN4S |

|---|---|

分子量 |

403.3 g/mol |

IUPAC名 |

1-(4-bromophenyl)-3-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]thiourea |

InChI |

InChI=1S/C18H19BrN4S/c1-23(2)17-11-5-14(6-12-17)4-3-13-20-22-18(24)21-16-9-7-15(19)8-10-16/h3-13H,1-2H3,(H2,21,22,24)/b4-3+,20-13+ |

InChIキー |

FVKZOEVVROLPGC-LLDJEOIGSA-N |

異性体SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C=N/NC(=S)NC2=CC=C(C=C2)Br |

正規SMILES |

CN(C)C1=CC=C(C=C1)C=CC=NNC(=S)NC2=CC=C(C=C2)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。